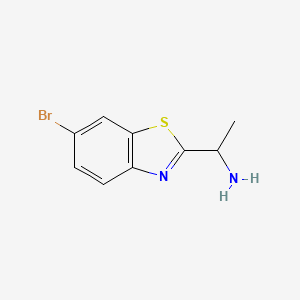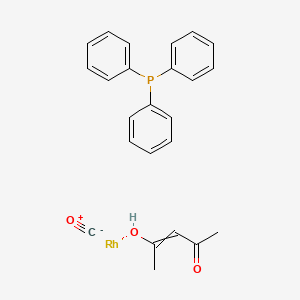
carbon monoxide,(Z)-4-oxopent-2-en-2-olate,rhodium,triphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is a coordination complex with the molecular formula C24H22O3PRh. This compound is known for its yellow crystalline appearance and is primarily used as a catalyst in various chemical reactions. It is particularly significant in the field of organometallic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) typically involves the reaction of rhodium trichloride with acetylacetone and triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RhCl3+acacH+PPh3+reducing agent→Rh(acac)(CO)(PPh3)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.
化学反应分析
Types of Reactions
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, or other donor ligands under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species.
科学研究应用
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It serves as a catalyst in hydrogenation, hydroformylation, and carbonylation reactions.
Biology: The compound is used in studies involving enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in the petrochemical industry for processes such as olefin hydrogenation and carbon monoxide insertion reactions.
作用机制
The mechanism by which Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium atom acts as a central metal ion, facilitating the activation and transformation of substrates through oxidative addition, reductive elimination, and migratory insertion processes. These pathways enable the compound to catalyze a wide range of chemical reactions efficiently.
相似化合物的比较
Similar Compounds
Rhodium acetylacetonate: Another rhodium complex with similar catalytic properties but different ligand environments.
Wilkinson’s catalyst (chloridotris(triphenylphosphine)rhodium(I)): Known for its use in hydrogenation reactions, it shares the triphenylphosphine ligand but differs in its overall structure and reactivity.
Uniqueness
Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is unique due to its combination of ligands, which provides a balance of stability and reactivity. The presence of both carbonyl and acetylacetonato ligands allows for versatile catalytic applications, distinguishing it from other rhodium complexes.
属性
分子式 |
C24H23O3PRh |
|---|---|
分子量 |
493.3 g/mol |
IUPAC 名称 |
carbon monoxide;4-hydroxypent-3-en-2-one;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;; |
InChI 键 |
RHKGZYVYKXVQSD-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


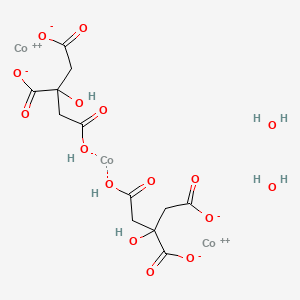
![2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14784339.png)
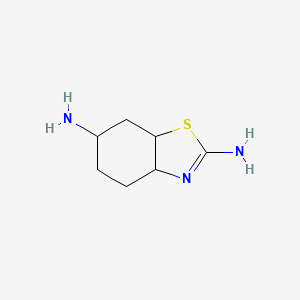
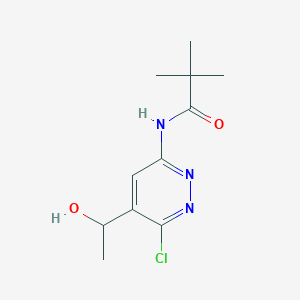
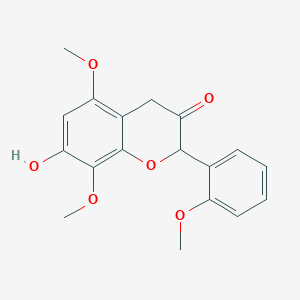
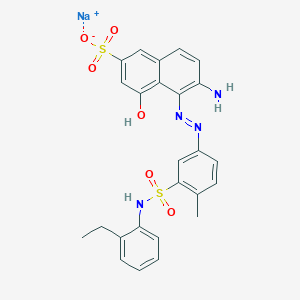
![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)
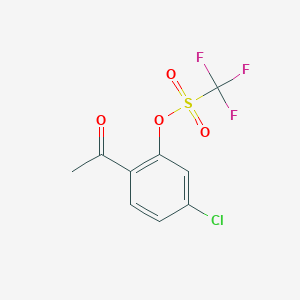
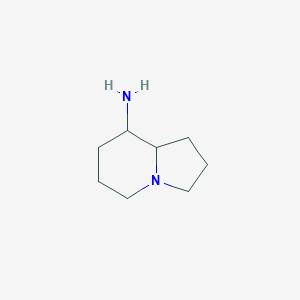
![rel-Benzyl (4aR,7aS)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14784404.png)
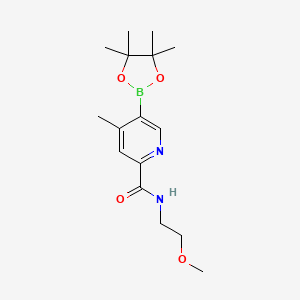
![6-[[5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B14784413.png)
![5-bromo-4-[(3-ethoxy-4-methoxyphenyl)methylimino]-1H-pyridazin-6-one](/img/structure/B14784436.png)
